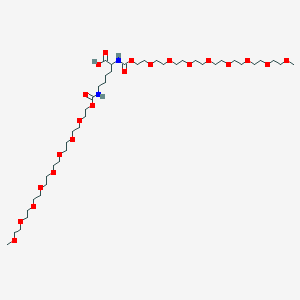

(2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid is a complex organic compound with a unique structure that includes multiple ether and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core hexanoic acid structure, followed by the sequential addition of the ether and amide groups. Common reagents used in these steps include various protecting groups, coupling agents, and catalysts to ensure the correct formation of the desired linkages.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific proteins or enzymes, altering their activity and leading to downstream effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Potassium peroxymonosulfate: A compound with oxidizing properties used in various applications.

Gallium arsenide: A semiconductor material with unique electronic properties.

Uniqueness

(2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid is unique due to its complex structure, which includes multiple ether and amide linkages. This structure provides it with distinct chemical and physical properties, making it suitable for a wide range of applications in different fields.

Biological Activity

The compound (2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid is a complex organic molecule notable for its unique structural features and potential biological activities. This article aims to explore its biological activity through various studies and findings.

Structural Characteristics

This compound features a hexanoic acid backbone enhanced by two substituents that include multiple ether linkages and an azole group. These structural elements contribute to its reactivity and potential applications in biochemistry and materials science.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Properties : The long carbon chain and functional groups may provide antimicrobial activity against various pathogens.

- Cell Membrane Interaction : The compound's structure suggests potential interactions with cell membranes, which could influence cellular permeability and transport mechanisms.

- Enzyme Inhibition : The presence of specific functional groups may allow the compound to act as an inhibitor for certain enzymes involved in metabolic pathways.

Antimicrobial Activity

A study investigated the antimicrobial properties of similar compounds with long carbon chains. It was found that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of the bacterial cell membrane integrity.

Cell Membrane Interaction Studies

Research focused on the interaction of long-chain fatty acids with lipid bilayers demonstrated that compounds with similar structures could alter membrane fluidity and permeability. This suggests that this compound may also exhibit similar properties.

Enzyme Inhibition

In vitro studies have indicated that compounds with structural similarities can inhibit key metabolic enzymes such as acetylcholinesterase. The specific interactions were analyzed using molecular docking simulations which predicted binding affinities and interaction sites.

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Hexanoic Acid | Shorter carbon chain | Common fatty acid; low antimicrobial activity |

| Dodecanoic Acid | Longer carbon chain | Antimicrobial properties; effective against certain bacteria |

| 7-Ketodeoxycholic Acid | Steroid derivative | Involved in bile acid metabolism; potential enzyme inhibition |

This table illustrates the varying degrees of biological activity among related compounds based on their structural differences.

Properties

Molecular Formula |

C42H82N2O22 |

|---|---|

Molecular Weight |

967.1 g/mol |

IUPAC Name |

2,6-bis[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C42H82N2O22/c1-49-7-9-51-11-13-53-15-17-55-19-21-57-23-25-59-27-29-61-31-33-63-35-37-65-41(47)43-6-4-3-5-39(40(45)46)44-42(48)66-38-36-64-34-32-62-30-28-60-26-24-58-22-20-56-18-16-54-14-12-52-10-8-50-2/h39H,3-38H2,1-2H3,(H,43,47)(H,44,48)(H,45,46) |

InChI Key |

ZWXXNJUHFRYALT-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)NCCCCC(C(=O)O)NC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.